molecular formula C22H22N2O3 B4665695 ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate

ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate

Cat. No. B4665695
M. Wt: 362.4 g/mol
InChI Key: OYQOZWODSTXRIP-UHFFFAOYSA-N
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Description

Ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate, also known as DMQD-Ph-Gly-OEt, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of quinoline and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt involves the inhibition of various enzymes and pathways in the body. ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to have various biochemical and physiological effects on the body, including:
1. Anti-inflammatory effects: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to reduce inflammation in the body by inhibiting the activity of pro-inflammatory cytokines.
2. Antioxidant effects: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has antioxidant properties and can scavenge free radicals in the body, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in lab experiments include its ability to inhibit various enzymes and pathways in the body, its potential use as a chemotherapeutic agent, and its neuroprotective effects. However, the limitations of using ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt, including:
1. Developing more efficient synthesis methods for ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt to improve its yield and purity.
2. Studying the pharmacokinetics and pharmacodynamics of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in vivo to better understand its potential use as a therapeutic agent.
3. Investigating the potential use of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in combination with other chemotherapeutic agents to improve its efficacy.
4. Studying the potential use of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in other neurological disorders such as Huntington's disease and multiple sclerosis.
5. Developing new derivatives of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt with improved solubility and toxicity profiles.
Conclusion:
In conclusion, ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt is a chemical compound that has shown promising results in various scientific research applications. Its potential use as a chemotherapeutic agent and its neuroprotective effects make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in other research areas.

Scientific Research Applications

Ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been used in various scientific research applications, including but not limited to:
1. Cancer Research: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has shown potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells in vitro. Studies have shown that ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
2. Neurological Disorders: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-4-27-21(25)13-23-22(26)18-12-20(16-10-9-14(2)15(3)11-16)24-19-8-6-5-7-17(18)19/h5-12H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQOZWODSTXRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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